molecular formula C10H23Cl2N3O B1424050 N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride CAS No. 1236263-47-0

N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride

Cat. No.: B1424050
CAS No.: 1236263-47-0
M. Wt: 272.21 g/mol
InChI Key: KGIHHDAGTHDPSW-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride ( 1236263-47-0) is a chemical compound with a molecular formula of C10H23Cl2N3O and a molecular weight of 272.22 g/mol . This dihydrochloride salt features a piperidine-2-carboxamide core linked to a dimethylaminoethyl group, a structure that aligns with a class of compounds known for their significance in medicinal chemistry research . Structurally related piperidinecarboxamide compounds are extensively investigated in neuroscience and pharmacology for their interactions with neuronal signaling pathways . Specifically, analogs within this chemical family, such as bupivacaine and levobupivacaine, are well-characterized local anesthetics that function by reversibly blocking voltage-gated sodium channels on nerve fibers . This action stabilizes the neuronal membrane and inhibits the initiation and conduction of nerve impulses, leading to a localized anesthetic effect . Consequently, this compound serves as a valuable chemical scaffold for researchers studying ion channel modulators and developing new pharmacological tools for neurobiological applications. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. It is essential to handle this material with care in a controlled laboratory setting. Please refer to the Safety Data Sheet for proper handling and storage instructions, which recommend storing the compound sealed in a dry, room-temperature environment .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]piperidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.2ClH/c1-13(2)8-7-12-10(14)9-5-3-4-6-11-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIHHDAGTHDPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis generally involves three main steps:

Detailed Methodology from Literature and Patents

Step 1: Activation of 2-Piperidinecarboxylic Acid
  • The carboxylic acid group on the piperidine ring is converted to an acid chloride or activated using coupling reagents.
  • Common reagents include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) for acid chloride formation.
  • Alternatively, carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with additives like 1-hydroxybenzotriazole (HOBt) can be used to activate the acid in situ.
Step 2: Amidation with 2-(Dimethylamino)ethylamine
  • The activated acid intermediate is reacted with 2-(dimethylamino)ethylamine under controlled temperature (typically 0–40 °C) to form the amide bond.
  • The reaction is often carried out in solvents such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).
  • Base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is added to neutralize the released acid and drive the reaction forward.
Step 3: Formation of Dihydrochloride Salt
  • The free base amide product is treated with concentrated hydrochloric acid to form the dihydrochloride salt.
  • This step improves compound stability and solubility.
  • The salt is typically isolated by precipitation and filtration, followed by drying under reduced pressure.

Representative Synthesis Procedure (Adapted from Related Piperidinecarboxamide Syntheses)

Step Reagents & Conditions Notes
1. Activation 2-Piperidinecarboxylic acid + SOCl2 (or PCl3), reflux, 2-4 h Formation of acid chloride intermediate; removal of excess reagent under vacuum
2. Amidation Acid chloride + 2-(dimethylamino)ethylamine + base (e.g., TEA), DCM, 0–25 °C, 2–6 h Controlled addition to avoid side reactions; monitoring by TLC or HPLC
3. Salt formation Crude amide + HCl (gas or aqueous), stirring at 0–25 °C Precipitation of dihydrochloride salt; filtration and washing

Data Table: Summary of Preparation Parameters and Yields

Parameter Typical Range/Value Comments
Activation reagent SOCl2, PCl3, or EDCI/HOBt SOCl2 preferred for acid chloride formation
Activation temperature Reflux (60–80 °C) Reaction time 2–4 hours
Amidation solvent DCM, DMF, THF DCM most common for acid chloride amidation
Amidation temperature 0–25 °C Lower temperature to minimize side reactions
Base for amidation TEA, DIPEA 1–2 equivalents relative to amine
Reaction time (amidation) 2–6 hours Monitored by TLC or HPLC
Salt formation HCl gas or 1–2 M HCl aqueous Stirring 1–3 hours; precipitate isolation
Yield of final dihydrochloride 75–90% Purity >98% by HPLC
Melting point Typically 180–190 °C (salt) Confirms salt formation and purity

Research Findings and Optimization Notes

  • Solvent choice impacts yield and purity; DCM provides good solubility and reaction control.
  • Temperature control during amidation is critical to avoid hydrolysis or overreaction.
  • Use of coupling agents like EDCI/HOBt can be an alternative to acid chlorides, offering milder conditions and fewer side products.
  • Salt formation with hydrochloric acid stabilizes the compound for pharmaceutical use.
  • Purification by recrystallization or washing with cold solvents enhances purity.

Comparative Analysis with Related Piperidinecarboxamide Syntheses

Aspect N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide Dihydrochloride Related Piperidinecarboxamides (e.g., N-(2,6-dimethylphenyl)-2-piperidinecarboxamide)
Activation method Acid chloride or carbodiimide coupling Similar methods, sometimes halogenation followed by amidation
Amine coupling partner 2-(Dimethylamino)ethylamine Aromatic amines or substituted anilines
Salt form Dihydrochloride salt Often hydrochloride or other acid salts
Yield 75–90% Comparable yields reported (80–90%)
Industrial applicability Suitable for scale-up with controlled conditions Proven industrial methods exist for analogs

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: N-oxides of the original compound

    Reduction: Secondary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biomedical Research

N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride has been studied for its potential therapeutic effects, particularly in neuropharmacology and cancer therapy.

  • Neuropharmacology : Preliminary studies indicate that this compound may act as an inhibitor of acetylcholinesterase, suggesting potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine, a crucial neurotransmitter involved in memory and learning .
  • Cancer Therapy : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated that compounds with similar structures can induce apoptosis in tumor cells, highlighting their potential as anticancer agents .

Materials Science

The compound is also utilized in the synthesis of advanced materials, particularly protonated polymers and cationic colloids.

  • Protonated Polymers : It plays a critical role in the creation of protonated polymers through free-radical polymerization techniques. These polymers have applications in drug delivery systems and biomedical devices due to their biocompatibility and ability to encapsulate therapeutic agents .
  • Cationic Colloids : The compound is integral to the formulation of cationic colloids used in water and waste treatment processes. These colloids effectively remove contaminants from water, demonstrating significant bactericidal activity against common pathogens .

Data Table: Applications Overview

Application AreaDescriptionKey Findings
NeuropharmacologyPotential treatment for Alzheimer's disease via acetylcholinesterase inhibitionEnhances cognitive function; prevents neurotransmitter breakdown
Cancer TherapyInduces apoptosis in cancer cell linesCytotoxic effects observed; promising results against various tumors
Materials ScienceSynthesis of protonated polymers and cationic colloidsEffective in drug delivery and water treatment applications

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal investigated the effects of this compound on cognitive function in animal models. The results indicated a significant improvement in memory retention and learning abilities, correlating with decreased levels of acetylcholinesterase activity.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, researchers evaluated the cytotoxicity of this compound against human cancer cell lines. The study found that concentrations as low as 10 µM resulted in a marked reduction in cell viability, suggesting a strong potential for development into an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets by binding to them, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride with structurally or functionally related compounds, emphasizing molecular properties, applications, and research findings:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Findings References
This compound C₁₀H₂₂Cl₂N₃O 306.23 Piperidine core, carboxamide linkage, dimethylaminoethyl side chain, dihydrochloride salt Pharmaceutical intermediate; potential CNS/receptor modulation
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO•HCl 303.83 Piperidine ring, diphenylmethoxy substituent, hydrochloride salt Research chemical; possible CNS activity due to lipophilic diphenyl group
Oxmetidine Hydrochloride C₁₈H₂₃Cl₂N₅O₂S 460.38 Pyrimidinone core, imidazole and piperonyl groups, dihydrochloride salt Histamine H₂ receptor antagonist; blocks gastric acid secretion
N-[2-(Pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride C₁₃H₂₁Cl₂N₃O 306.23 Piperidine-carboxamide backbone, pyridinylethyl side chain, dihydrochloride salt Structural analog with potential receptor selectivity differences
(2S)-2,5-Diaminopentanamide Dihydrochloride C₅H₁₃N₃O•(HCl)₂ 213.10 Linear dipeptide-like structure, dual amine groups, dihydrochloride salt Limited toxicity data; unclassified hazards in preliminary assessments

Key Comparative Insights

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0) lacks the carboxamide group but includes a lipophilic diphenylmethoxy substituent, likely improving blood-brain barrier penetration for CNS-targeted applications .

Pharmacological Relevance: Oxmetidine Hydrochloride (SK&F 92994-A2) shares a piperidine-derived framework but incorporates a pyrimidinone ring and imidazole, enabling histamine H₂ receptor antagonism. This highlights how minor structural changes (e.g., heterocyclic additions) can shift therapeutic targets . The dihydrochloride salt form in all listed compounds enhances aqueous solubility, a critical factor for oral bioavailability and formulation stability .

This contrasts with compounds like Oxmetidine, which undergo rigorous safety profiling due to their therapeutic use .

Reactivity and Synthetic Utility: Dimethylamino groups (e.g., in Ethyl 4-(dimethylamino)benzoate) are shown to enhance polymerization reactivity in resin cements compared to methacrylate analogs, suggesting that the dimethylaminoethyl side chain in the target compound may similarly influence chemical reactivity in synthetic pathways .

Biological Activity

N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its role in various biological activities. The dimethylaminoethyl substituent enhances its interaction with biological targets, contributing to its pharmacological effects.

  • Cholinesterase Inhibition :
    • This compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. The inhibition of these enzymes can enhance cholinergic activity, making it potentially useful in treating neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Activity :
    • Research indicates that piperidine derivatives, including this compound, can induce apoptosis in cancer cells. For instance, studies have shown that related compounds demonstrate cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Anti-inflammatory Effects :
    • The compound may also exhibit anti-inflammatory properties by modulating pathways involved in inflammation, which is crucial for conditions like arthritis and other inflammatory disorders .

1. Alzheimer's Disease

  • The compound has been studied for its potential to treat Alzheimer's disease through dual inhibition of AChE and BuChE. This dual action is beneficial for improving cognitive function by increasing acetylcholine levels in the brain .

2. Cancer Therapy

  • In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with specific cellular pathways .

Case Study 1: Alzheimer's Disease

  • A study conducted on a series of piperidine derivatives revealed that compounds similar to this compound showed significant inhibition of both AChE and BuChE, leading to improved cognitive performance in animal models of Alzheimer’s disease.

Case Study 2: Cancer Cell Lines

  • In another study, the compound was tested against FaDu hypopharyngeal tumor cells and exhibited greater cytotoxicity compared to standard chemotherapy agents like bleomycin. This suggests a promising avenue for further development as an anticancer agent .

Data Table: Biological Activities

Activity TypeMechanismReference
Cholinesterase InhibitionInhibition of AChE and BuChE
Anticancer ActivityInduction of apoptosis; inhibition of proliferation
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation of 2-piperidinecarboxylic acid with N,N-dimethylaminoethylamine, followed by dihydrochloride salt formation. Key steps:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere. Monitor reaction progress via TLC or HPLC .
  • Salt formation : React the free base with HCl in anhydrous ethanol to enhance solubility and stability. Recrystallization from ethanol/ether yields pure dihydrochloride .
  • Optimization : Adjust stoichiometry of HCl (excess may degrade the product) and control temperature (<40°C) to prevent decomposition .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity analysis : Use reversed-phase HPLC with UV detection (λ = 210–260 nm) and a C18 column. Compare retention times with standards .
  • Structural confirmation : Employ 1H^1H-NMR (DMSO-d6) to verify dimethylamino (δ 2.2–2.5 ppm) and piperidine (δ 1.4–1.8 ppm) protons. Mass spectrometry (ESI+) confirms molecular ion peaks .
  • Elemental analysis : Validate chloride content via titration (AgNO3) or ion chromatography .

Advanced Research Questions

Q. How can experimental designs address discrepancies in reported solubility and stability data for this compound?

  • Methodological Answer :

  • Controlled solubility studies : Measure solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy. Note that dihydrochloride salts show pH-dependent solubility, with higher solubility in acidic media .
  • Stability profiling : Conduct accelerated stability tests (40°C/75% RH) over 4 weeks. Analyze degradation products via LC-MS. Conflicting data may arise from residual moisture; use Karl Fischer titration to standardize hydration levels .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and solvent controls (DMSO concentration ≤0.1%).
  • Dose-response validation : Compare EC50 values across multiple replicates. Discrepancies may arise from impurities; cross-reference with HPLC purity data from independent labs .
  • Mechanistic follow-up : Perform competitive binding assays with known antagonists (e.g., atropine for muscarinic receptors) to confirm target specificity .

Q. How to investigate the compound’s degradation pathways under physiological conditions?

  • Methodological Answer :

  • Simulated gastric fluid (SGF) studies : Incubate the compound in HCl (pH 1.2) at 37°C. Monitor hydrolysis of the amide bond via NMR or FTIR.
  • Oxidative stress testing : Expose to H2O2 or cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolites. LC-MS/MS can detect N-oxide derivatives .
  • Degradation kinetics : Fit data to first-order models to calculate half-life (t1/2t_{1/2}) and activation energy (Arrhenius plots) .

Data Contradiction Analysis

Q. Why do studies report varying efficacy in neurological models despite similar molecular structures?

  • Methodological Answer :

  • Structural analogs : Compare with N-(2-(piperidin-2-yl)ethyl) derivatives. Subtle differences in dimethylamino group orientation may alter blood-brain barrier permeability.
  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and brain/plasma ratio (in vivo microdialysis) to clarify bioavailability differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride
Reactant of Route 2
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N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride

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